Biochemical Potency: >50-Fold Superior to JNJ-67856633 and >4,000-Fold Superior to MI-2
SGR-1505 demonstrates exceptionally high biochemical potency against MALT1, with an IC50 of 1.3 nM . This represents a 57-fold improvement over the clinical-stage comparator JNJ-67856633 (IC50 = 74 nM) [1], a 3.1-fold improvement over the advanced allosteric inhibitor MLT-985 (IC50 = 3 nM) , and a >4,000-fold improvement over the early irreversible inhibitor MI-2 (IC50 = 5.84 µM) . In a direct head-to-head comparison, SGR-1505 was 'more potent than JNJ-6633 in all assays tested' [2].
| Evidence Dimension | Biochemical Inhibition of MALT1 Paracaspase Activity |
|---|---|
| Target Compound Data | IC50 = 1.3 nM |
| Comparator Or Baseline | JNJ-67856633 (IC50 = 74 nM); MLT-985 (IC50 = 3 nM); MI-2 (IC50 = 5.84 µM) |
| Quantified Difference | 57-fold vs JNJ-67856633; 3.1-fold vs MLT-985; >4,000-fold vs MI-2 |
| Conditions | In vitro biochemical assay measuring MALT1 paracaspase activity. |
Why This Matters
Superior biochemical potency enables the use of lower compound concentrations to achieve effective target engagement, minimizing off-target effects and reducing the cost per experiment.
- [1] JNJ-67856633 Ligand Activity Chart. IUPHAR/BPS Guide to IMMUNOPHARMACOLOGY. View Source
- [2] Nie, Z., et al. Sgr-1505 Is a Potent MALT1 Protease Inhibitor with a Potential Best-in-Class Profile. Blood 2023, 142 (Supplement 1), 2997. View Source
